4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol
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Overview
Description
4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol typically involves the reaction of piperazine derivatives with phenolic compounds. One common method includes the alkylation of piperazine with 2-chloroethanol, followed by the reaction with a phenolic compound under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The hydroxyethyl and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile
Uniqueness
4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and phenol groups allows for diverse interactions and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-1-3-13(17)4-2-12/h1-4,16-17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGCMMXBDUDFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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